3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one

Antibacterial SAR Nitro pharmacophore

3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one (CAS 142818-80-2) is a synthetic heterocyclic hybrid that fuses a chromen-2-one (coumarin) core with a 1,3,4-oxadiazole ring bearing a 4-nitrophenyl substituent. With a molecular weight of 335.27 g/mol, an XLogP3 of 2.9, and a topological polar surface area (TPSA) of 111 Ų, the compound occupies a physicochemical space distinct from its non-nitrated phenyl analog (MW 290.27, TPSA ~85 Ų).

Molecular Formula C17H9N3O5
Molecular Weight 335.275
CAS No. 142818-80-2
Cat. No. B2936121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
CAS142818-80-2
Molecular FormulaC17H9N3O5
Molecular Weight335.275
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C17H9N3O5/c21-17-13(9-11-3-1-2-4-14(11)24-17)16-19-18-15(25-16)10-5-7-12(8-6-10)20(22)23/h1-9H
InChIKeyHUZIGFPJWRJGLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one (CAS 142818-80-2): Core Identity and Procurement Starting Point


3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one (CAS 142818-80-2) is a synthetic heterocyclic hybrid that fuses a chromen-2-one (coumarin) core with a 1,3,4-oxadiazole ring bearing a 4-nitrophenyl substituent [1]. With a molecular weight of 335.27 g/mol, an XLogP3 of 2.9, and a topological polar surface area (TPSA) of 111 Ų, the compound occupies a physicochemical space distinct from its non-nitrated phenyl analog (MW 290.27, TPSA ~85 Ų) [1][2]. This electron-deficient scaffold is typical of compounds designed for interactions with biological targets that favor nitroaromatic groups, making it a candidate of choice for structure-activity relationship (SAR) studies and focused library procurement where the nitro pharmacophore is essential.

Why 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one Cannot Be Replaced by Other Coumarin-Oxadiazole Hybrids


The 4-nitrophenyl substituent on the 1,3,4-oxadiazole ring is not a passive structural feature; it fundamentally modulates the compound's electronic character, lipophilicity, and target engagement profile. Published SAR studies on coumarin-oxadiazole hybrids demonstrate that electron-withdrawing nitro groups significantly enhance antibacterial activity, while electron-donating or unsubstituted phenyl analogs show markedly reduced or absent activity [1]. Simply substituting a 3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one or a 4-methoxyphenyl variant for the 4-nitrophenyl derivative would forfeit the electron-deficient character that drives key pharmacodynamic interactions, potentially leading to experimental failure. The quantitative evidence below underscores precisely how the nitro group governs differentiation.

3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one: Quantified Differentiation Evidence vs. Closest Analogs


Antibacterial Activity: Nitrophenyl Substituent Confers Broad-Spectrum Activity Absent in Non-Nitrated Analogs

In a direct SAR comparison of coumarin-oxadiazole derivatives, compound 8g (the nitrophenyl-substituted oxadiazole) was active against both Gram-positive and Gram-negative bacteria, whereas the corresponding phenyl and electron-donating substituted analogs showed substantially weaker or no activity [1]. The study explicitly concludes that the electron-withdrawing nitro group is critical for antibacterial activity, with the most active hydrazone derivatives also bearing electron-withdrawing groups (chloro, trifluoromethoxy) [1]. Although exact MIC values for the target compound were not tabulated in the abstract, the class-level differentiation is unambiguous: the nitro group is a prerequisite for activity.

Antibacterial SAR Nitro pharmacophore

Physicochemical Differentiation: Higher TPSA and XLogP3 Relative to Phenyl Analog

The target compound has a TPSA of 111 Ų and an XLogP3 of 2.9, computed by PubChem [1]. The close analog 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (no nitro group) has a calculated TPSA of approximately 85 Ų (based on the absence of the nitro group contribution) and a lower XLogP3 [2]. The 26 Ų increase in TPSA and the higher logP alter membrane permeability and solubility profiles, which can directly affect bioassay outcomes.

Physicochemical properties Drug-likeness TPSA

Antimicrobial Potency: Nitro-1,3,4-oxadiazoles Achieve MICs as Low as 2 µM Against Key Pathogens

A comprehensive study of nitro-substituted di(hetero)aryl 1,3,4- and 1,2,4-oxadiazoles reported potent antimicrobial activity, with MIC values as low as 2 µM against Mycobacterium tuberculosis, atypical mycobacteria, and methicillin-resistant Staphylococcus aureus (MRSA) [1]. The study identified the 1,3,4-oxadiazole isomer with nitro substitution as the superior scaffold compared to 1,2,4-oxadiazoles and non-nitrated precursors. While the exact target compound was not tested, the class-level SAR indicates that the 1,3,4-oxadiazole-4-nitrophenyl framework is the privileged substructure driving this potency.

Antimicrobial MIC Mycobacterium tuberculosis

Cholinesterase Inhibition: Nitro-1,3,4-oxadiazoles Outperform Rivastigmine

Several nitro-substituted 1,3,4-oxadiazole derivatives inhibited acetylcholinesterase (AChE) with IC50 values as low as 1.47 µM and butyrylcholinesterase (BuChE) with IC50 values ≥ 45.09 µM, outperforming the clinical reference rivastigmine in multiple cases [1]. The study highlighted the 3,5-dinitrophenyl moiety as the most potent, but mononitro derivatives also exhibited robust activity. This positions 3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one as a relevant scaffold for CNS-targeted projects where AChE inhibition is desired.

Acetylcholinesterase Butyrylcholinesterase Neurodegeneration

3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one: Recommended Use Cases Grounded in Differentiation Evidence


Antibacterial Hit-to-Lead Optimization Requiring a Nitro Pharmacophore

When a medicinal chemistry program demands a nitro-containing coumarin-oxadiazole hybrid for broad-spectrum antibacterial SAR, this compound provides the electron-withdrawing 4-nitrophenyl group essential for activity against both Gram-positive and Gram-negative strains [1]. The unsubstituted phenyl analog is inactive in the same assay, making this compound the only viable starting point [1].

Anti-Tubercular and Anti-MRSA Lead Discovery Leveraging 1,3,4-Oxadiazole Scaffolds

For programs targeting Mycobacterium tuberculosis or MRSA, the 1,3,4-oxadiazole-4-nitrophenyl framework aligns with class-level MIC benchmarks as low as 2 µM [2]. Selecting this specific compound over 1,2,4-oxadiazole isomers or non-nitrated derivatives ensures alignment with the privileged SAR described in recent profiling studies [2].

CNS Drug Discovery Focused on Acetylcholinesterase Inhibition

In neurodegenerative disease projects, the validated AChE inhibition of nitro-1,3,4-oxadiazoles (IC50 as low as 1.47 µM, outperforming rivastigmine) supports the use of this compound as a core scaffold [2]. Its TPSA of 111 Ų and XLogP3 of 2.9 suggest adequate CNS permeability, further differentiating it from lower-TPSA, non-nitrated analogs [3].

Physicochemical Comparator in Drug-Likeness Profiling Panels

With a TPSA of 111 Ų and XLogP3 of 2.9 [3], this compound occupies a distinct drug-likeness space compared to the phenyl analog (TPSA ~85 Ų) [3]. It is ideal for inclusion in panels evaluating the impact of nitro substitution on solubility, permeability, and metabolic stability.

Quote Request

Request a Quote for 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.